6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE
CAS No.:
Cat. No.: VC14445753
Molecular Formula: C11H12ClN3O4
Molecular Weight: 285.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClN3O4 |
---|---|
Molecular Weight | 285.68 g/mol |
IUPAC Name | 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2 |
Standard InChI Key | BFDDOTZWMOKUCD-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 7-deazapurine core, a purine analog lacking the nitrogen atom at position 7. Substitution with a chlorine atom at position 6 introduces electronegativity, enhancing reactivity and binding affinity. The β-D-ribofuranosyl group, attached via an N-glycosidic bond at position 9, ensures solubility and mimics natural nucleosides, facilitating intracellular uptake .
Physical and Chemical Characteristics
Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.68 g/mol |
Melting Point | 160–162°C |
Density | 1.87 g/cm³ |
Boiling Point | 591.4°C at 760 mmHg |
Solubility | Soluble in DMSO, methanol |
These properties underscore its stability under standard laboratory conditions and suitability for organic synthesis .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-chloro-7-deazapurine-β-D-riboside typically involves two stages:
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Chlorination of 7-Deazapurine: Introduction of chlorine at position 6 using chlorinating agents such as phosphorus oxychloride.
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Ribosylation: Coupling the chlorinated base with a protected ribofuranose derivative under Mitsunobu or nucleophilic substitution conditions .
A study on analogous 7-trifluoromethyl-7-deazapurine ribonucleosides employed the Silyl-Hilbert-Johnson reaction for ribosylation, achieving high yields through optimized protecting group strategies .
Functional Group Reactivity
The chlorine atom at position 6 participates in nucleophilic substitution reactions, enabling derivatization with amines, thiols, or alkoxides. The ribose moiety’s hydroxyl groups can be selectively modified to produce prodrugs or conjugates, enhancing bioavailability .
Mechanism of Antifungal Action
RNA Synthesis Inhibition
The compound incorporates into fungal RNA during transcription, causing premature termination and disrupting protein synthesis. Comparative studies with tubercidin analogs suggest that the chlorine substitution enhances selectivity for fungal over mammalian RNA polymerases .
Adenosine Kinase Inhibition
By competitively binding adenosine kinase, the compound depletes intracellular ATP pools, crippling energy-dependent processes. This dual mechanism—targeting both nucleic acid and energy metabolism—explains its broad-spectrum efficacy against Candida and Aspergillus species.
Antifungal Activity and Research Findings
In Vitro Efficacy
Testing against common fungal pathogens revealed the following trends:
Fungal Species | Growth Inhibition (%) | IC₅₀ (µM) |
---|---|---|
Candida albicans | 92 | 12.5 |
Aspergillus fumigatus | 88 | 18.3 |
Cryptococcus neoformans | 85 | 22.1 |
Data adapted from antifungal susceptibility assays demonstrate dose-dependent activity, with minimal cytotoxicity toward mammalian cells at therapeutic concentrations .
Synergistic Effects
Combination studies with fluconazole showed a 4-fold reduction in IC₅₀ values, suggesting synergistic disruption of ergosterol biosynthesis and RNA synthesis pathways .
Applications in Scientific Research
Drug Discovery
The compound serves as a scaffold for developing antifungals with improved pharmacokinetics. Derivatives bearing fluorinated or alkylated side chains exhibit enhanced blood-brain barrier penetration, expanding potential uses in CNS infections .
Biochemical Probes
As an adenosine kinase inhibitor, it facilitates studies on nucleotide metabolism and purinergic signaling. Radiolabeled analogs enable real-time tracking of kinase activity in cellular models.
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